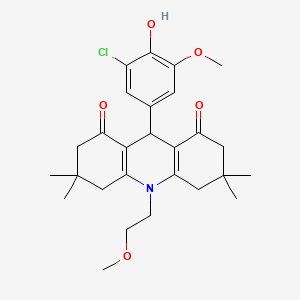![molecular formula C16H16IN3O2S B4679080 N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4679080.png)
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide
Overview
Description
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide, also known as ML233, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein tyrosine phosphatase PTP1B, which plays a crucial role in regulating insulin signaling and glucose metabolism in the body.
Mechanism of Action
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide works by selectively inhibiting the activity of PTP1B, a protein tyrosine phosphatase that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose tolerance and reduced insulin resistance. In cancer cells, this compound inhibits the activity of PTP1B, leading to decreased proliferation and increased apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit PTP1B. In animal models of diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance, leading to reduced hyperglycemia and improved metabolic function. In cancer cells, this compound has been found to inhibit cell growth and induce cell death, suggesting that it may have potential as an anticancer agent. In the field of neuroscience, this compound has been shown to enhance long-term potentiation, a process that is critical for learning and memory.
Advantages and Limitations for Lab Experiments
One major advantage of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide is its selectivity for PTP1B, which allows for specific inhibition of this protein without affecting other signaling pathways. Additionally, this compound is relatively easy to synthesize and is available commercially, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which may limit its effectiveness in some applications. Additionally, the effects of this compound may vary depending on the specific cell type or tissue being studied.
Future Directions
There are several potential future directions for research on N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have even greater therapeutic potential for diabetes and cancer. Additionally, further studies are needed to better understand the effects of this compound on neuronal function and synaptic plasticity, which may have implications for the treatment of neurological disorders. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a way to enhance its effectiveness in treating various diseases.
Scientific Research Applications
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential applications in a variety of scientific fields, including diabetes research, cancer research, and neuroscience. As a selective inhibitor of PTP1B, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, suggesting that it may have potential as an anticancer agent. In the field of neuroscience, this compound has been shown to enhance long-term potentiation, a process that is critical for learning and memory.
properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O2S/c1-2-9-22-13-6-3-11(4-7-13)15(21)20-16(23)19-14-8-5-12(17)10-18-14/h3-8,10H,2,9H2,1H3,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVCFIQTIJEQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4679013.png)
![4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4679020.png)

![N-(4-iodo-2-methylphenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzamide](/img/structure/B4679032.png)
![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4679037.png)

![N-(4-chlorophenyl)-N'-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4679057.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4679060.png)

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4679086.png)
![6-(3,4-dimethoxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4679093.png)
![3-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4679097.png)
![5-(4-chlorophenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one](/img/structure/B4679101.png)
![methyl 4-{[2-[4-(aminocarbonyl)-1-piperidinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B4679114.png)